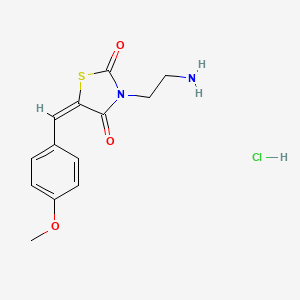
(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C13H15ClN2O3S and its molecular weight is 314.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Introduction
(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a member of the thiazolidinedione class of compounds, which are primarily recognized for their roles in glucose metabolism and potential therapeutic applications in diabetes management. This article explores the biological activities associated with this compound, including its antioxidant, anticancer, and antidiabetic properties.
Structure and Properties
The compound features a complex structure characterized by:
- Thiazolidine core : A five-membered ring containing sulfur.
- Benzylidene moiety : Substituted with a methoxy group that may enhance biological activity.
- Aminoethyl side chain : Potentially influencing interaction with biological targets.
Chemical Structure
| Component | Description |
|---|---|
| Molecular Formula | C12H14N2O3S |
| Molecular Weight | 270.32 g/mol |
| Appearance | White to light yellow powder |
Antioxidant Activity
Thiazolidinediones have demonstrated significant antioxidant properties. The antioxidant activity of this compound can be evaluated using various assays such as:
- DPPH Assay : Measures free radical scavenging ability.
- TBARS Assay : Assesses lipid peroxidation inhibition.
Research indicates that modifications at specific positions on the thiazolidinedione scaffold can enhance antioxidant efficacy. For instance, compounds with electron-donating groups showed improved radical scavenging activity compared to their unsubstituted counterparts .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinediones. The compound's activity against various cancer cell lines has been documented:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.003 | EGFR inhibition |
| A549 (Lung Cancer) | 0.72 | Induction of apoptosis |
The presence of methoxy groups in the benzylidene moiety appears to enhance cytotoxicity against these cancer cell lines. The compound has shown to inhibit key signaling pathways involved in tumor growth and survival, making it a candidate for further development as an anticancer agent .
Antidiabetic Activity
Thiazolidinediones are primarily known for their insulin-sensitizing effects. The compound's mechanism may involve activation of peroxisome proliferator-activated receptors (PPARs), leading to improved glucose uptake and metabolism:
- PPARγ Activation : Enhances insulin sensitivity.
- Glucose Metabolism : Reduces blood glucose levels in diabetic models.
In vitro studies suggest that this compound may exhibit similar effects, warranting further pharmacological evaluation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of thiazolidinediones:
- Antioxidant Studies : Compounds with similar structures were tested for lipid peroxidation inhibition, revealing that specific substitutions significantly enhanced antioxidant capacity .
- Cytotoxicity Tests : In vitro assessments against various cancer cell lines demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
- Diabetes Models : Animal studies indicated that thiazolidinedione derivatives could lower blood glucose levels effectively when administered in diabetic models, suggesting potential therapeutic applications in diabetes management.
Eigenschaften
IUPAC Name |
(5E)-3-(2-aminoethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S.ClH/c1-18-10-4-2-9(3-5-10)8-11-12(16)15(7-6-14)13(17)19-11;/h2-5,8H,6-7,14H2,1H3;1H/b11-8+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDGHOKSFJGTLU-YGCVIUNWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














